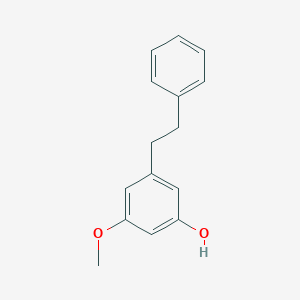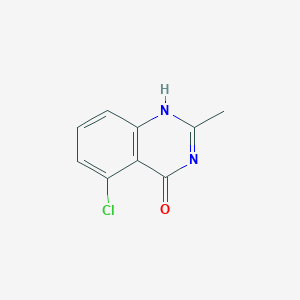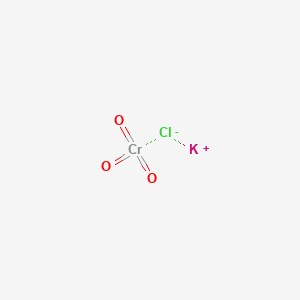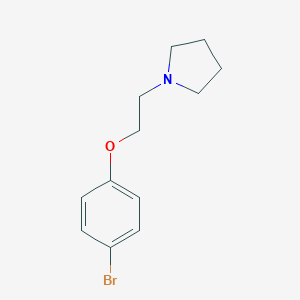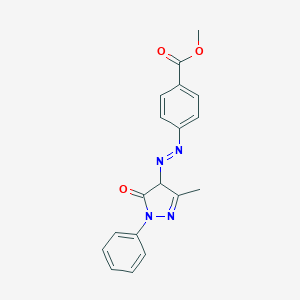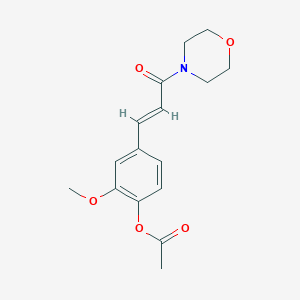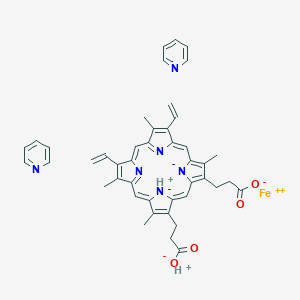
Pyridine hemochrome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine hemochrome is a complex formed by the reaction of pyridine and hemoglobin. This complex is widely used in scientific research due to its unique properties. Pyridine hemochrome is a red-colored complex that is formed due to the reaction of pyridine with the heme group of hemoglobin. This complex has been extensively studied for its use in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of pyridine hemochrome involves the binding of pyridine to the iron atom in the heme group of hemoglobin. This binding causes a shift in the absorption spectrum of the heme group, resulting in the formation of a red-colored complex. The formation of this complex is reversible, and the complex can be dissociated by the addition of reducing agents.
Effets Biochimiques Et Physiologiques
Pyridine hemochrome has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. Pyridine hemochrome has also been shown to inhibit the activity of nitric oxide synthase, which is involved in the regulation of blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of pyridine hemochrome is its unique spectral properties, which make it an ideal marker for the detection of heme proteins in biological samples. Another advantage is its reversibility, which allows for the dissociation of the complex by the addition of reducing agents. One limitation of pyridine hemochrome is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
For the study of pyridine hemochrome include the development of new synthesis methods and the study of its physiological effects.
Méthodes De Synthèse
The synthesis of pyridine hemochrome involves the reaction of pyridine with hemoglobin. The reaction takes place in a slightly alkaline solution, and the resulting complex is separated from the solution by centrifugation. The complex is then washed with distilled water to remove any impurities. The purity of the complex can be determined by UV-Vis spectroscopy.
Applications De Recherche Scientifique
Pyridine hemochrome is widely used in scientific research due to its unique properties. It is used as a marker for the detection of heme proteins in biological samples. Pyridine hemochrome is also used in the study of enzyme kinetics, where it is used as a substrate for enzymes that catalyze the oxidation of heme. This complex is also used in the study of oxygen transport in blood.
Propriétés
Numéro CAS |
15629-11-5 |
|---|---|
Nom du produit |
Pyridine hemochrome |
Formule moléculaire |
C44H42FeN6O4 |
Poids moléculaire |
774.7 g/mol |
Nom IUPAC |
3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+);pyridine |
InChI |
InChI=1S/C34H34N4O4.2C5H5N.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;2*1-2-4-6-5-3-1;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);2*1-5H;/q;;;+2/p-2 |
Clé InChI |
OHYSXOGLNDQNRD-UHFFFAOYSA-L |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
SMILES canonique |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Synonymes |
protohemochrome pyridine hemochrome pyridine hemochromogen |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



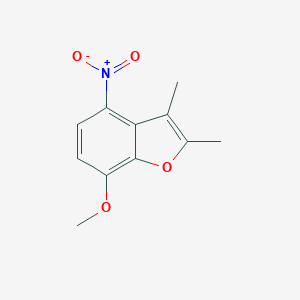
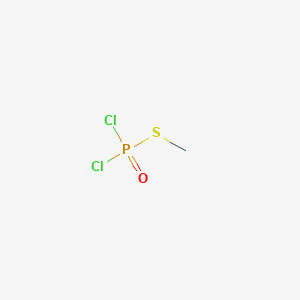
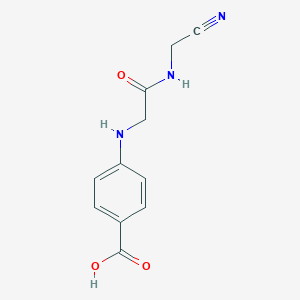
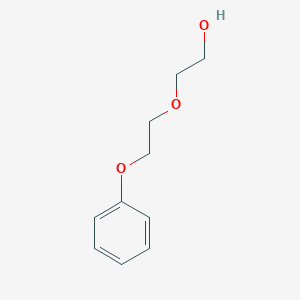
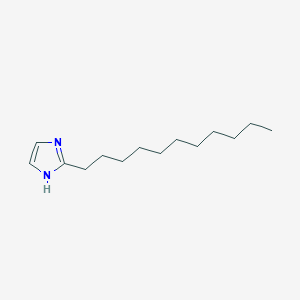
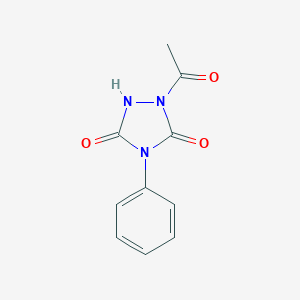
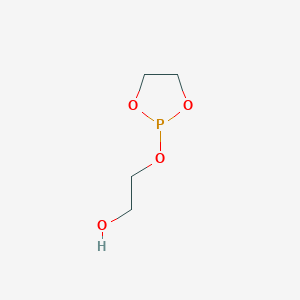
![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B93077.png)
